molecular formula C11H17N3O2 B15067779 tert-Butyl ((5-methylpyrazin-2-yl)methyl)carbamate

tert-Butyl ((5-methylpyrazin-2-yl)methyl)carbamate

Cat. No.: B15067779
M. Wt: 223.27 g/mol
InChI Key: YPCAGIIXKPBAAU-UHFFFAOYSA-N
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Description

tert-Butyl ((5-methylpyrazin-2-yl)methyl)carbamate (CAS 1353100-98-7) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C 11 H 17 N 3 O 2 and a molecular weight of 223.27 g/mol, this compound features a carbamate group—specifically a tert-butyloxycarbonyl (Boc) group—serving as a protecting group for the amine functionality on the (5-methylpyrazin-2-yl)methyl scaffold . The Boc protecting group is a cornerstone in modern organic synthesis. Its primary research value lies in its ability to protect amine groups from unwanted reactions during complex multi-step synthesis. The Boc group is stable under a wide range of reaction conditions but can be cleanly removed under mild acidic conditions, allowing for the selective deprotection and further functionalization of the amine at a desired stage in the synthetic sequence. This makes the compound a versatile intermediate for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) . Carbamate groups, in general, are prized in drug discovery for their good chemical and proteolytic stability, as well as their ability to improve a compound's ability to penetrate cell membranes. They often serve as stable, non-cleavable linkers or as key structural motifs that can modulate the pharmacokinetic properties of a drug candidate, potentially enhancing its bioavailability and duration of action . The methylpyrazine core of this molecule is a nitrogen-rich heterocycle, a structural feature commonly found in compounds designed to interact with biological targets such as kinases. As such, this building block is highly valuable for the synthesis of targeted libraries for fragment-based screening and structure-activity relationship (SAR) studies. Safety Note: This product is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Appropriate precautions should be taken during handling . Disclaimer: This compound is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or human consumption use.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl N-[(5-methylpyrazin-2-yl)methyl]carbamate

InChI

InChI=1S/C11H17N3O2/c1-8-5-13-9(6-12-8)7-14-10(15)16-11(2,3)4/h5-6H,7H2,1-4H3,(H,14,15)

InChI Key

YPCAGIIXKPBAAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl ((5-methylpyrazin-2-yl)methyl)carbamate can be synthesized through the reaction of 2-amino-5-methylpyrazine with tert-butyl chloroformate. The reaction is typically carried out at room temperature and takes several hours to complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of standard organic synthesis techniques, including the use of appropriate solvents and catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: The carbamate bond in tert-Butyl ((5-methylpyrazin-2-yl)methyl)carbamate is susceptible to hydrolysis, resulting in the formation of tert-butyl alcohol, carbon dioxide, and 5-methylpyrazin-2-amine.

    Substitution: The methyl group on the pyrazine ring can potentially be replaced by other groups through appropriate chemical reactions.

Common Reagents and Conditions

    Hydrolysis: Typically involves the use of water or aqueous solutions under mild conditions.

    Substitution: Requires specific reagents depending on the desired substitution, such as halogenating agents or nucleophiles.

Major Products

    Hydrolysis: tert-Butyl alcohol, carbon dioxide, and 5-methylpyrazin-2-amine.

    Substitution: Varies based on the substituent introduced.

Scientific Research Applications

tert-Butyl ((5-methylpyrazin-2-yl)methyl)carbamate is used in various scientific research fields due to its unique properties:

    Chemistry: As an intermediate in organic synthesis and for studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism by which tert-Butyl ((5-methylpyrazin-2-yl)methyl)carbamate exerts its effects involves interactions with specific molecular targets. The carbamate functional group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features Reference
tert-Butyl ((5-methylpyrazin-2-yl)methyl)carbamate C₁₁H₁₇N₃O₂ 223.27 Pyrazine, methyl, tert-butyl carbamate Methyl enhances metabolic stability; carbamate protects amine
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C₁₁H₁₆FN₃O₃ 257.26 Pyrimidine, fluoro, hydroxy Fluorine increases electronegativity; hydroxy group may reduce stability
tert-Butyl (5-aminopyrazin-2-yl)carbamate C₉H₁₄N₄O₂ 210.23 Pyrazine, amino Free amino group improves reactivity but reduces stability
tert-Butyl (R)-(3-cyano-6-(2-fluoro-5-(5-methoxypyrazine-2-carboxamido)phenyl)-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-8-yl)carbamate C₂₈H₂₈FN₇O₃ 521.2 Imidazopyrazine, cyano, fluoro-phenyl Bulky substituents enhance target affinity; cyano improves polarity
tert-Butyl ((1-((2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate C₂₆H₄₀N₁₀O₄ 542.56 Pyrimidine, piperazine, nitro Nitro group aids in redox reactions; piperazine enhances solubility

Solubility and Stability

  • The 5-methylpyrazine core in the target compound confers moderate aqueous solubility compared to pyrimidine-based analogs (e.g., the fluorinated pyrimidine in ), where fluorine and hydroxy groups may reduce solubility due to increased polarity.
  • The tert-butyl carbamate group in all analogs improves lipophilicity, facilitating membrane permeability in drug candidates .

Bioactivity

  • The imidazopyrazine derivative () exhibits higher molecular weight (521.2 g/mol) and kinase inhibitory activity due to its extended conjugated system and cyano group.
  • Piperazine-containing analogs () show enhanced binding to G-protein-coupled receptors (GPCRs) via hydrogen bonding with the piperazine nitrogen .

Toxicity

  • The target compound’s safety profile remains undocumented, but the absence of electronegative substituents (e.g., fluorine) may reduce toxicity risks compared to .

Biological Activity

tert-Butyl ((5-methylpyrazin-2-yl)methyl)carbamate is a compound of growing interest due to its potential biological activities. This article reviews the compound's properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.

  • Chemical Name : this compound
  • Molecular Formula : C10H15N3O2
  • Molecular Weight : 209.25 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications, particularly in neuroprotection and anti-inflammatory effects.

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes associated with neurodegenerative diseases.
  • Modulation of Neurotransmitter Levels : The compound may influence neurotransmitter pathways, which are crucial in conditions like Alzheimer's disease.
  • Reduction of Oxidative Stress : It may exhibit antioxidant properties, reducing oxidative damage in neural cells.

In Vitro Studies

A study assessing the protective effects of related carbamates on astrocytes revealed that certain modifications to the carbamate structure could enhance cell viability in the presence of neurotoxic agents such as amyloid beta (Aβ) peptides. The results indicated that these compounds could potentially mitigate cell death caused by oxidative stress and inflammatory responses .

In Vivo Studies

In vivo evaluations have demonstrated that similar compounds can significantly reduce inflammation and improve cognitive function in animal models of Alzheimer's disease. These studies suggest a promising avenue for developing new treatments targeting neurodegeneration .

Data Tables

StudyCompoundBiological ActivityModelKey Findings
M4NeuroprotectionIn VitroImproved cell viability against Aβ-induced toxicity
M4Anti-inflammatoryIn VivoReduced inflammation markers in AD model

Case Studies

  • Neuroprotective Effects : A case study involving the administration of similar carbamates showed a significant decrease in TNF-α levels and improved cognitive function in mice subjected to Aβ peptide injections. This suggests that this compound may have similar protective effects against neurotoxicity.
  • Anti-inflammatory Properties : In models of induced inflammation, compounds structurally related to this compound exhibited a reduction in pro-inflammatory cytokines, indicating potential therapeutic benefits for inflammatory diseases.

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